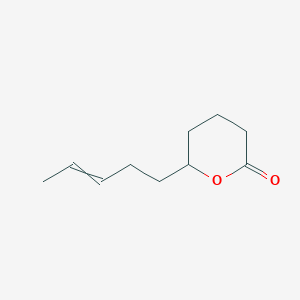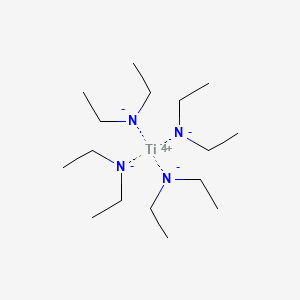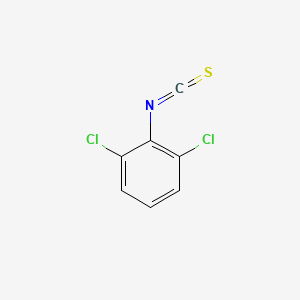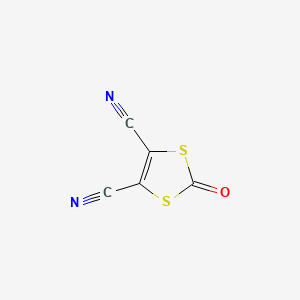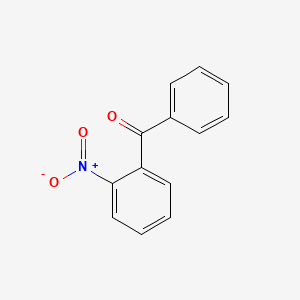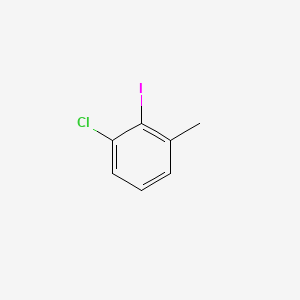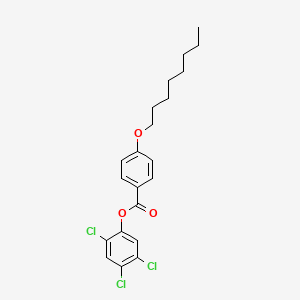
2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate
Vue d'ensemble
Description
2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate, also known as 4-n-Octyloxybenzoic Acid 2,4,5-Trichlorophenyl Ester, is a chemical compound with the molecular formula C21H23Cl3O3 . It has a molecular weight of 429.76 .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate consists of a benzoate group attached to a trichlorophenyl group and an octyloxy group . The InChI Key for this compound is ILQVFGUXJOSAJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . Its melting point ranges from 55.0 to 58.0 degrees Celsius .Applications De Recherche Scientifique
Environmental and Chemical Implications
The scientific research surrounding 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate mainly focuses on its environmental and chemical implications. Studies have explored the formation and degradation of chlorinated dibenzo-p-dioxins and dibenzofurans, highlighting the environmental impact of these compounds.
Formation of Chlorinated Compounds : Research by Jensen and Renberg (1973) indicates the formation of chlorinated dimers like dibenzo-p-dioxins in technical chlorophenols used as fungicides. This suggests the potential environmental impact of 2,4,5-Trichlorophenyl related compounds in industrial applications (Jensen & Renberg, 1973).
Degradation and Control : Ayres (1981) discussed the need for efficient control procedures for the toxic dioxin released with 2,4,5-Trichlorophenol, highlighting the environmental concerns associated with its use and degradation (Ayres, 1981).
Analysis of Herbicide Formulations : The work of Norström et al. (1979) analyzed older formulations of herbicides containing 2,4,5-Trichlorophenol, providing insights into the environmental presence of chlorinated dibenzo-p-dioxins and dibenzofurans (Norström et al., 1979).
Environmental Generation and Degradation : Research by Crosby et al. (1973) explored the environmental generation and degradation of chlorinated dibenzo-p-dioxins and dibenzofurans, which are significant in understanding the ecological impact of 2,4,5-Trichlorophenyl compounds (Crosby et al., 1973).
Gas-Phase Formation Studies : Sidhu et al. (1995) conducted studies on the gas-phase formation of chlorinated and brominated dibenzo-p-dioxin, providing a deeper understanding of the chemical processes and environmental implications of these compounds (Sidhu et al., 1995).
Enzyme-Mediated Formation : Svenson et al. (1989) investigated the enzyme-catalyzed oxidation of 2,4,5-Trichlorophenol, revealing the formation of toxic chlorinated dibenzodioxins, crucial for understanding the bio-chemical interactions and environmental risks (Svenson et al., 1989).
Mechanistic and Kinetic Studies : Qu et al. (2009) provided insight into the reaction mechanism and kinetics of polychlorinated dibenzo-p-dioxins formation from 2,4,5-Trichlorophenol, crucial for understanding its environmental and chemical behavior (Qu et al., 2009).
Occurrence and Toxicity : Ahlborg and Thunberg (1980) reviewed studies on the occurrence, toxicity, metabolism, and environmental impact of chlorinated phenols, including 2,4,5-Trichlorophenyl derivatives, highlighting significant environmental and health concerns (Ahlborg & Thunberg, 1980).
Propriétés
IUPAC Name |
(2,4,5-trichlorophenyl) 4-octoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl3O3/c1-2-3-4-5-6-7-12-26-16-10-8-15(9-11-16)21(25)27-20-14-18(23)17(22)13-19(20)24/h8-11,13-14H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQVFGUXJOSAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346895 | |
| Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |
CAS RN |
79404-93-6 | |
| Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


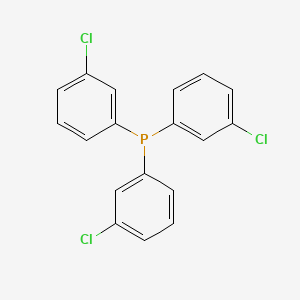
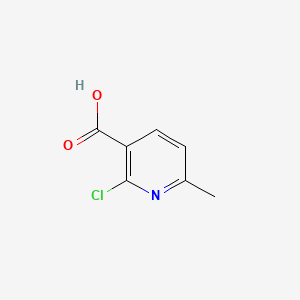
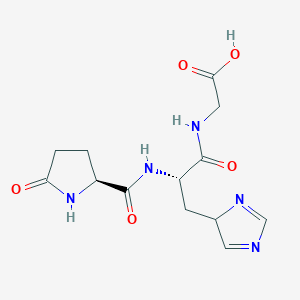
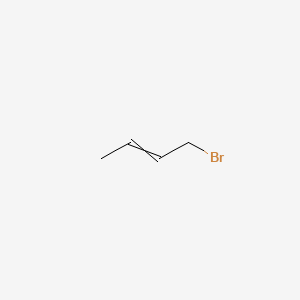
![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)
